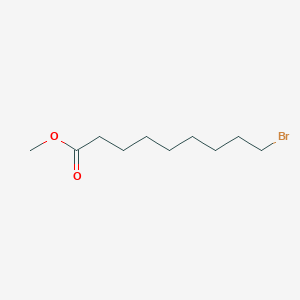

Methyl 9-bromononanoate

Description

Role as a Versatile Building Block in Contemporary Chemical Research

The utility of Methyl 9-bromononanoate is demonstrated by its application as a precursor in the synthesis of a wide array of organic compounds. Its nine-carbon backbone can be incorporated into larger molecules, making it a key intermediate in various research areas.

Detailed research has shown its role in the synthesis of:

Long-chain fatty acids and their derivatives: It is a crucial starting material for creating modified fatty acids. For instance, it has been used in the synthesis of deuterated oleic acid, a valuable tool for metabolic studies. The synthesis involves converting this compound into its corresponding phosphonium (B103445) salt, which then participates in a Wittig reaction. It is also used to create thiaoleic acids, which serve as probes for studying oxidation processes. lookchem.com

Bioactive molecules and natural products: The compound is a precursor for various biologically active molecules. It is utilized in the synthesis of pyrazole (B372694) derivatives, which are known to have a wide range of pharmacological activities. lookchem.com Furthermore, its structural analogs, like ethyl 9-bromononanoate, are used in the synthesis of insect pheromones, such as the queen pheromone component 13,23-dimethylheptatriacontane found in ants.

Wittig Reagents: this compound is readily converted into (8-methoxycarbonyloctyl)triphenylphosphonium bromide. lookchem.com This phosphonium salt is a key Wittig reagent used to introduce a nine-carbon chain with a terminal ester into a molecule by reacting with an aldehyde or ketone. lookchem.comwikipedia.org

Overview of Strategic Importance in Synthetic Methodologies

The strategic value of this compound in synthetic organic chemistry stems from the differential reactivity of its two functional groups. This allows it to be used as a versatile linker molecule, connecting different molecular fragments.

The primary strategic applications include:

Nucleophilic Substitution Reactions: The terminal bromine atom serves as an excellent leaving group in Sₙ2 reactions. This allows for the facile introduction of a wide variety of nucleophiles, including phosphines (to form Wittig reagents), amines, and thiolates, thereby forming a new carbon-nucleophile bond at the end of the nine-carbon chain. libretexts.org

The Wittig Reaction: As a precursor to a key phosphonium ylide, this compound plays a pivotal role in the Wittig reaction, one of the most important methods for alkene synthesis. wikipedia.orgmnstate.edu This methodology allows for the unambiguous formation of a carbon-carbon double bond at a specific location, which is a significant advantage over other methods like alcohol dehydration that can often lead to mixtures of products. libretexts.org The ester group is generally stable under the conditions of the Wittig reaction, preserving that functionality for subsequent transformations.

Bifunctional Linking: The orthogonal nature of the ester and bromide groups makes this compound an ideal bifunctional linker. ambeed.com One part of a target molecule can be attached via the bromide, and another part can be linked after modification of the ester group (e.g., hydrolysis to a carboxylic acid followed by amide coupling). This strategy is valuable in the synthesis of complex molecules such as certain lipid nanoparticle components and PROTACs (Proteolysis Targeting Chimeras), where precise spacing between two molecular entities is crucial.

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-bromononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWKXXYDRZHKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for Methyl 9 Bromononanoate

Esterification Approaches to 9-Bromononanoic Acid Derivatives

The conversion of 9-bromononanoic acid to its corresponding methyl ester, methyl 9-bromononanoate, is a fundamental and widely employed synthetic strategy. This transformation can be achieved through both direct and catalytic esterification methods.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer esterification, involves the reaction of 9-bromononanoic acid with methanol (B129727) in the presence of a strong acid catalyst. ub.edu This equilibrium-driven process typically requires heating the reaction mixture to drive the formation of the ester. masterorganicchemistry.comlibretexts.org To shift the equilibrium towards the product side and achieve high yields, a large excess of methanol can be used, or the water formed during the reaction can be removed. libretexts.org

A typical procedure involves dissolving 9-bromononanoic acid in methanol and adding a catalytic amount of a strong acid, such as sulfuric acid. ub.edu The mixture is then refluxed for a specified period. One study reported the synthesis of this compound from 9-bromononanoic acid in refluxing methanol with a catalytic amount of sulfuric acid, resulting in an 86% yield. ub.edu

Catalytic Esterification Protocols

While strong mineral acids are effective, various other catalysts can be employed for the esterification of 9-bromononanoic acid. For instance, p-toluenesulfonic acid has been utilized as a catalyst for the esterification of 9-bromononanoic acid with allyl alcohol, a reaction analogous to methanol esterification. nih.govthieme-connect.com Iodine has also been reported as a catalyst for the esterification of carboxylic acids with alcohols. idealmedical.co.za

The choice of catalyst and reaction conditions can be optimized to improve yield, reduce reaction times, and simplify purification procedures.

Bromination of Methyl 9-hydroxynonanoate Precursors

An alternative and significant pathway to this compound involves the bromination of a precursor alcohol, methyl 9-hydroxynonanoate. This method is particularly useful when the starting material is more readily available or when a multi-step synthesis is being performed where the hydroxyl intermediate is already present.

Utilization of Brominating Agents (e.g., Br2/Triphenylphosphine (B44618) Systems)

A common and effective method for converting the primary alcohol group of methyl 9-hydroxynonanoate to a bromide is the Appel reaction. This reaction utilizes a combination of a halogenating agent and triphenylphosphine. Specifically, the use of bromine (Br₂) in conjunction with triphenylphosphine (PPh₃) in a suitable solvent like dichloromethane (B109758) has been shown to be a straightforward process for this transformation. ansto.gov.au Another variation of this is the use of carbon tetrabromide (CBr₄) with triphenylphosphine. google.comgoogle.comgoogle.com

In one documented synthesis, the bromination of methyl 9-hydroxynonanoate using Br₂ and triphenylphosphine in dichloromethane readily produced this compound with a 71% yield. ansto.gov.au Similarly, another procedure using carbon tetrabromide and triphenylphosphine in toluene (B28343) under ice-cooling for 3 hours also yielded the desired product. google.com

Optimized Reaction Conditions for High Yield and Selectivity

The efficiency of the bromination reaction is dependent on several factors, including the choice of solvent, temperature, and the stoichiometry of the reagents. For instance, carrying out the reaction at 0°C to 4°C can help to control the reaction's exothermicity and minimize side reactions. google.com The order of addition of the reagents can also be crucial.

A study detailed the dropwise addition of a solution of methyl 9-hydroxynonanoate to a mixture of triphenylphosphine and carbon tetrabromide in a solvent at a controlled temperature. google.comgoogle.com Following the reaction, purification is typically achieved through filtration to remove the triphenylphosphine oxide byproduct and subsequent silica (B1680970) gel column chromatography. google.com

Exploration of Alternative Synthetic Routes

Beyond the primary methods of esterification and bromination, other synthetic strategies for preparing this compound exist. One such route involves the radical addition of hydrogen bromide to an unsaturated precursor like methyl 9-undecenoate. However, this method can sometimes lead to a mixture of isomers.

The following table summarizes the key synthetic reactions discussed:

| Starting Material | Reagents | Product | Reaction Type | Reported Yield | Reference |

| 9-Bromononanoic acid | Methanol, H₂SO₄ (cat.) | This compound | Fischer Esterification | 86% | ub.edu |

| Methyl 9-hydroxynonanoate | Br₂, Triphenylphosphine | This compound | Appel Reaction | 71% | ansto.gov.au |

| Methyl 9-hydroxynonanoate | CBr₄, Triphenylphosphine | This compound | Appel Reaction | - | google.comgoogle.comgoogle.com |

Derivatization from 9-Bromononanol and Carboxylic Acid Anhydrides

While the direct synthesis from 9-bromononanoic acid is common, an alternative conceptual pathway involves the derivatization from 9-bromononanol. This two-step process would first require the oxidation of 9-bromononanol to the corresponding carboxylic acid, 9-bromononanoic acid. Standard oxidizing agents can be employed for this conversion.

Following the oxidation, the resulting 9-bromononanoic acid can be reacted with a carboxylic acid anhydride (B1165640), such as acetic anhydride, in the presence of a base or an acid catalyst to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate. Subsequent reaction with methanol would then yield the desired this compound. A streamlined one-pot approach for a similar transformation involving a different starting material has been described, where acetic anhydride and a catalytic amount of p-toluenesulfonic acid were used. researchgate.net This suggests the feasibility of adapting such a methodology for the synthesis of this compound from 9-bromononanoic acid.

This derivatization route offers an alternative to the direct esterification and can be advantageous in specific synthetic contexts, particularly when the starting material is the corresponding alcohol, 9-bromononanol.

Stereoselective and Isotopic Labeling Strategies (e.g., Deuterated Analogs)

The strategic incorporation of isotopes, such as deuterium (B1214612), into molecules like this compound is a powerful tool in various scientific disciplines, particularly in mechanistic studies and as internal standards for mass spectrometry. While specific literature detailing the stereoselective and isotopic labeling of this compound is not abundant, the principles for creating deuterated analogs can be inferred from general isotopic labeling methodologies. nih.govunl.ptnih.gov

For instance, to introduce deuterium into the methyl ester group, deuterated methanol (CD3OD) could be used in the Fischer esterification of 9-bromononanoic acid. This would result in the formation of Methyl-d3 9-bromononanoate.

| Compound Name | Position of Deuterium Labeling | Synthetic Precursor |

| Methyl-d3 9-bromononanoate | Methyl ester group | 9-bromononanoic acid and CD3OD |

| This compound-d17 | Alkyl chain | Deuterated 9-bromononanoic acid |

Furthermore, deuteration of the nonanoate (B1231133) backbone could be achieved by starting with a deuterated precursor to 9-bromononanoic acid. The synthesis of such precursors can be complex, often involving multi-step sequences.

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial in the preparation of chiral molecules. While this compound itself is not chiral, stereoselective strategies become relevant when it is used as a building block in the synthesis of more complex, chiral target molecules. For example, a study on the synthesis of axially chiral alkylidene dihydroanthracenes utilized a ligand-controlled regiodivergent arylation, demonstrating how the choice of ligand on a rhodium catalyst can dictate the regioselectivity of the reaction. nih.gov Although not directly applied to this compound, this highlights the type of advanced stereoselective methods that could be employed in reactions involving its derivatives.

Synthesis of Related Alkyl 9-Bromononanoates (e.g., Isopropyl, Allyl, Tert-Butyl)

The synthesis of other alkyl esters of 9-bromononanoic acid follows similar principles to the synthesis of the methyl ester, primarily through the esterification of 9-bromononanoic acid with the corresponding alcohol.

Isopropyl 9-bromononanoate has been synthesized by dissolving 9-bromononanoic acid in dry 2-propanol with the addition of sulfuric acid as a catalyst. db-thueringen.dersc.org The reaction mixture is heated to reflux, and the product is isolated after workup and purification. db-thueringen.dersc.org

Allyl 9-bromononanoate can be prepared by reacting 9-bromononanoic acid with allyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate. thieme-connect.com The product, a yellow liquid, is purified by flash column chromatography. thieme-connect.com

Tert-Butyl 9-bromononanoate synthesis requires different conditions due to the steric hindrance of the tert-butyl group and its sensitivity to acidic conditions. While direct esterification is challenging, alternative methods such as reaction with tert-butyl alcohol in the presence of a suitable carbodiimide (B86325) coupling agent or via the acid chloride could be employed. Commercial suppliers list this compound, indicating established synthetic routes exist. alfa-industry.comfluorochem.co.ukaccelachem.comchemicalbook.com

Other related alkyl esters mentioned in the literature include ethyl, propyl, butyl, cyclohexyl, and benzyl (B1604629) 9-bromononanoates, indicating the broad applicability of esterification methods to produce a variety of 9-bromo-functionalized esters. googleapis.combldpharm.com

| Alkyl Ester | Alcohol Reactant | Catalyst/Method | Reference |

| Isopropyl | 2-Propanol | Sulfuric acid | db-thueringen.dersc.org |

| Allyl | Allyl alcohol | p-Toluenesulfonic acid | thieme-connect.com |

| Tert-Butyl | Tert-Butyl alcohol | Various methods | alfa-industry.comfluorochem.co.ukaccelachem.comchemicalbook.com |

| Ethyl | Ethanol (B145695) | Not specified | googleapis.combldpharm.com |

| Propyl | Propanol | Not specified | googleapis.com |

| Prenyl | 3-Methyl-2-buten-1-ol | Not specified | researchgate.net |

This versatility in the synthesis of different alkyl esters of 9-bromononanoic acid underscores its utility as a versatile building block in organic synthesis, allowing for the introduction of the 9-bromononyl moiety into a wide range of molecules with varying ester functionalities.

Reaction Mechanisms and Chemical Transformations Involving Methyl 9 Bromononanoate

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile bonds with or attacks an atom or a group of atoms, replacing a leaving group. In the case of Methyl 9-bromononanoate, the electrophilic carbon is the one bonded to the bromine atom.

Due to the primary nature of the alkyl halide, this compound is an excellent substrate for the bimolecular nucleophilic substitution (SN2) reaction. The SN2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comlibretexts.org This approach is favored because the carbon atom is not sterically hindered, allowing the nucleophile to access the C-Br antibonding orbital. masterorganicchemistry.comlibretexts.org

The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. masterorganicchemistry.com As the bond between the nucleophile and the carbon forms, the bond between the carbon and the bromide leaving group simultaneously breaks. libretexts.org This concerted process leads to an inversion of stereochemistry at the carbon center, though for the achiral this compound, this has no stereochemical consequence. The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com

The efficacy of the leaving group is a critical factor in SN2 reactions. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. Its departure is facilitated by its ability to accommodate the negative charge. In the hierarchy of common halide leaving groups, its reactivity is generally greater than chloride and less than iodide. nih.gov

| Substrate Type | Example | Relative Rate |

|---|---|---|

| Methyl | Methyl Bromide | ~30 |

| Primary (e.g., this compound) | Ethyl Bromide | 1 |

| Secondary | Isopropyl Bromide | ~0.02 |

| Tertiary | tert-Butyl Bromide | ~0 (Negligible) |

Organometallic Coupling Reactions

The carbon-bromine bond in this compound is a key site for the formation of organometallic reagents, which are precursors for various carbon-carbon bond-forming cross-coupling reactions.

This compound can react with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent, specifically 9-(methoxycarbonyl)octylmagnesium bromide. wikipedia.orgmasterorganicchemistry.com The reaction involves the insertion of magnesium into the carbon-bromine bond. masterorganicchemistry.com A significant challenge in this synthesis is the presence of the methyl ester functionality, which can be attacked by the highly nucleophilic Grignard reagent. To prevent intermolecular reactions, the synthesis is often carried out under high dilution or by using methods that protect the ester group.

The resulting Grignard reagent is a potent nucleophile and a strong base. masterorganicchemistry.com The carbon-magnesium bond is highly polarized, giving the carbon atom a carbanionic character. wikipedia.org This makes it reactive towards a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.comorganic-chemistry.org For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. organic-chemistry.org

This compound and its derivatives are valuable partners in transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C bonds. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Grignard reagent derived from this compound, 9-(methoxycarbonyl)octylmagnesium bromide, can be coupled with various aryl or vinyl halides to form new carbon-carbon bonds. wikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org To use this compound in a Suzuki coupling, it would typically first be converted into its corresponding boronic ester, for example, through reaction with a diboron reagent in the presence of a catalyst. This organoboron derivative can then be coupled with a variety of sp2-hybridized partners. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, this compound would first be converted into an organostannane derivative. These organotin reagents are stable and tolerate a wide range of functional groups. wikipedia.org

Hiyama Coupling: This reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org The reaction requires activation of the organosilane, typically with a fluoride (B91410) source or a base. organic-chemistry.org this compound can be used as the organic halide partner in a Hiyama coupling, reacting with an aryl, alkenyl, or alkylsilane to form the cross-coupled product. nih.gov

| Reaction Name | Catalyst | Organometallic Reagent | Typical Substrate for this compound |

|---|---|---|---|

| Kumada | Ni or Pd | Grignard (R-MgX) | As the Grignard reagent precursor |

| Suzuki | Pd | Organoboron (e.g., R-B(OH)2) | As the halide or converted to the boronic ester |

| Stille | Pd | Organotin (R-SnR'3) | As the halide or converted to the organostannane |

| Hiyama | Pd | Organosilicon (R-SiR'3) | As the halide partner |

Alkylation Processes

This compound serves as an effective alkylating agent, capable of introducing the 9-(methoxycarbonyl)octyl moiety onto various nucleophiles. nih.govoncohemakey.com This transformation is a direct application of the SN2 reaction discussed previously. A wide range of nucleophiles can be alkylated, including:

Amines: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively.

Thiolates: The sulfur anions of thiols are excellent nucleophiles and readily displace the bromide to form thioethers.

Enolates: The enolates of ketones, esters, and other carbonyl compounds can be alkylated on carbon, forming a new C-C bond and extending the carbon chain.

Cyanide: The cyanide ion can be used to displace the bromide, leading to the formation of a nitrile. This extends the carbon chain by one and introduces a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The choice of solvent and reaction conditions is crucial for successful alkylation, as they can influence the rate and selectivity of the reaction.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 9-(methoxycarbonyl)octylmagnesium bromide |

| Methyl Bromide |

| Ethyl Bromide |

| Isopropyl Bromide |

| tert-Butyl Bromide |

N-Alkylation Reactions with Nitrogen-Containing Substrates

The primary alkyl bromide moiety of this compound is an excellent electrophile for N-alkylation reactions. This transformation, which forms a new carbon-nitrogen bond, typically proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism. In this one-step process, a nitrogen-containing nucleophile, such as a primary or secondary amine, attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.

This reaction is fundamental in synthesizing a wide array of more complex molecules. The general reaction can be depicted as follows:

R¹R²NH + Br-(CH₂)₈-COOCH₃ → [R¹R²NH⁺-(CH₂)₈-COOCH₃]Br⁻

The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) that is formed, thereby preventing the protonation of the starting amine and driving the reaction to completion.

Table 1: Examples of N-Alkylation Reactions

| Nitrogen Nucleophile | Product Class | Significance |

|---|---|---|

| Ammonia (NH₃) | Primary Amine Ester | Forms ω-amino esters, precursors to polyamides and amino acids. |

| Primary Amine (R-NH₂) | Secondary Amine Ester | Builds more complex secondary amine structures. |

| Secondary Amine (R₂NH) | Tertiary Amine Ester | Synthesizes tertiary amines and precursors to quaternary ammonium (B1175870) salts. |

| Azide (B81097) Ion (N₃⁻) | Alkyl Azide Ester | Intermediate for synthesizing primary amines via reduction. |

O-Alkylation and C-Alkylation Pathways

O-Alkylation: Similar to N-alkylation, the alkyl bromide of this compound can react with oxygen nucleophiles. In a process analogous to the Williamson ether synthesis, an alkoxide or phenoxide ion can displace the bromide to form an ether linkage. The oxygen nucleophile is typically generated by treating an alcohol or phenol with a strong base, such as sodium hydride (NaH).

R-O⁻Na⁺ + Br-(CH₂)₈-COOCH₃ → R-O-(CH₂)₈-COOCH₃ + NaBr

C-Alkylation: The formation of new carbon-carbon bonds can be achieved via C-alkylation, where a carbon-based nucleophile attacks the electrophilic carbon of the C-Br bond. libretexts.orglibretexts.orgfiveable.mepressbooks.pubfiveable.me A common strategy involves the use of enolate ions generated from carbonyl compounds like esters or ketones. libretexts.orglibretexts.orgpressbooks.pubfiveable.me For instance, the enolate of diethyl malonate can be alkylated with this compound in a classic malonic ester synthesis. libretexts.orgpressbooks.pub This reaction is a powerful tool for chain extension and the synthesis of substituted carboxylic acids after subsequent hydrolysis and decarboxylation. fiveable.me

The reaction proceeds via an Sɴ2 mechanism, where the nucleophilic enolate attacks the primary alkyl halide. libretexts.orglibretexts.orgfiveable.me

CH₂(COOEt)₂ + Base → ⁻CH(COOEt)₂ ⁻CH(COOEt)₂ + Br-(CH₂)₈-COOCH₃ → (EtOOC)₂CH-(CH₂)₈-COOCH₃ + Br⁻

Reduction Chemistry

The two functional groups in this compound—the ester and the alkyl halide—exhibit different reactivities toward various reducing agents. This allows for selective or complete reduction of the molecule.

Selective Reduction of Ester and Halide Moieties

Achieving selectivity in the reduction of a bifunctional compound like this compound is a key synthetic challenge.

Selective Ester Reduction: Strong reducing agents are typically required to reduce an ester to an alcohol. commonorganicchemistry.comyoutube.com However, some reagents can achieve this while leaving the alkyl halide intact. Lithium borohydride (LiBH₄) is known to selectively reduce esters to alcohols in the presence of other functional groups, including halides. harvard.eduacs.org Borane complexes (BH₃•L) can also be used, as they are effective for reducing carboxylic acids and esters while being unreactive towards alkyl halides. harvard.edu

Selective Halide Reduction (Hydrodehalogenation): The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, leaving the ester group untouched. Catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under neutral conditions is an effective method for the hydrogenolysis of alkyl bromides. organic-chemistry.orgorganic-chemistry.org Alternatively, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) can also achieve this transformation. Samarium iodide (SmI₂) is another reagent capable of reducing alkyl halides in the presence of esters. harvard.edu

Complex Metal Hydride Reductions

Complex metal hydrides are a class of powerful reducing agents widely used in organic chemistry. Their reactivity and selectivity vary significantly.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. harvard.eduacs.org When this compound is treated with LiAlH₄, both the ester and the alkyl bromide functionalities are reduced. The ester is converted to a primary alcohol, and the bromide is substituted by a hydride ion (H⁻), resulting in the formation of nonane-1,9-diol.

Br-(CH₂)₈-COOCH₃ + LiAlH₄ → HO-(CH₂)₉-OH

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder reducing agent. commonorganicchemistry.comacs.org Under standard conditions (e.g., in methanol (B129727) or ethanol), it readily reduces aldehydes and ketones but is generally unreactive towards esters and alkyl halides. youtube.comacs.org Therefore, treatment of this compound with NaBH₄ would typically result in no reaction.

Table 2: Reactivity of this compound with Common Hydride Reagents

| Reagent | Formula | Reactivity with Ester | Reactivity with Alkyl Bromide | Primary Product |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (reduces to alcohol) | High (reduces to alkane) | Nonane-1,9-diol |

| Sodium Borohydride | NaBH₄ | Very Low (no reaction) | Very Low (no reaction) | No reaction (starting material recovered) |

| Lithium Borohydride | LiBH₄ | High (reduces to alcohol) | Low (generally unreactive) | 9-Bromononan-1-ol |

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a functional group in the presence of a metal catalyst. In the case of this compound, the C-Br bond can undergo hydrogenolysis.

This reaction typically involves a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The mechanism involves the oxidative addition of the alkyl halide to the metal surface, followed by reaction with adsorbed hydrogen and subsequent reductive elimination of the alkane product. The ester group is generally stable under these conditions and remains unaffected. organic-chemistry.org

Br-(CH₂)₈-COOCH₃ + H₂ --(Pd/C)--> CH₃-(CH₂)₇-COOCH₃ + HBr

This method provides a clean and efficient way to selectively remove the halogen atom. organic-chemistry.org

Elimination Reactions and Olefin Formation

The alkyl halide portion of this compound can undergo an elimination reaction to form an alkene (olefin). When treated with a strong, sterically hindered base, the molecule can undergo a bimolecular elimination (E2) reaction. wikipedia.orglumenlearning.comlibretexts.orglibretexts.org

In this concerted, one-step mechanism, the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a new π-bond is formed. wikipedia.orglumenlearning.compharmaguideline.com

Base + H-CH₂-CH₂-(CH₂)₆-COOCH₃-Br → BH⁺ + CH₂=CH-(CH₂)₆-COOCH₃ + Br⁻

The use of a strong, non-nucleophilic, and sterically hindered base, such as potassium tert-butoxide (KOtBu), is preferred for primary alkyl halides to favor the E2 pathway over the competing Sɴ2 substitution reaction. lumenlearning.comlibretexts.org This reaction converts this compound into methyl non-8-enoate, a terminal olefin, which is a valuable synthetic intermediate.

Ester Cleavage Mechanisms and Hydrolysis Studies

The cleavage of the ester functional group in this compound is a fundamental transformation, primarily achieved through hydrolysis. This process can be catalyzed by either acid or base, leading to the formation of 9-bromononanoic acid and methanol. The reaction proceeds through different mechanisms depending on the catalytic conditions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of this compound is a reversible process. libretexts.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The equilibrium nature of the reaction means that to drive it towards completion, an excess of water is necessary. chemguide.co.uk

The generally accepted mechanism for this reaction involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Alcohol: The protonated methanol molecule is eliminated as a leaving group.

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid to yield 9-bromononanoic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of this compound can also be achieved under basic conditions, a process commonly known as saponification. libretexts.org This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.uk Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. youtube.com

The mechanism for base-catalyzed hydrolysis proceeds as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group.

Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed 9-bromononanoic acid. This acid-base reaction is rapid and essentially irreversible, forming methanol and the sodium salt of 9-bromononanoic acid. youtube.com

To obtain the free 9-bromononanoic acid, the resulting carboxylate salt must be subsequently acidified. chemguide.co.uk

Research Findings on Hydrolysis

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in the provided search results, the general principles of ester hydrolysis are well-established. viu.cachemrxiv.org The rate of hydrolysis is influenced by factors such as temperature, the concentration of the catalyst (acid or base), and the steric and electronic properties of the ester. For a long-chain ester like this compound, steric hindrance is generally low at the carbonyl carbon.

The alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org In the presence of a large excess of the base, the reaction can be treated as a pseudo-first-order reaction. chemrxiv.org

Illustrative Reaction Conditions for Hydrolysis:

| Catalyst | Reagents | Solvent | Temperature | Products |

| Acid | Dilute HCl or H₂SO₄ | Water | Reflux | 9-Bromononanoic acid, Methanol |

| Base | NaOH or KOH | Water/Alcohol mixture | Reflux | Sodium or Potassium 9-bromononanoate, Methanol |

This table represents typical conditions for ester hydrolysis and is for illustrative purposes.

Synthesis of the Hydrolysis Product:

The product of the hydrolysis of this compound is 9-bromononanoic acid. This carboxylic acid can also be synthesized through the oxidation of 9-bromo-1-nonanol. One documented method involves using trichloroisocyanuric acid in the presence of a TEMPO catalyst in acetone. chemicalbook.comchemicalbook.com Another method utilizes nitric acid for the oxidation. chemicalbook.com These synthetic routes provide an alternative pathway to the carboxylic acid.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Yield |

| 9-Bromo-1-nonanol | Trichloroisocyanuric acid, TEMPO, NaBr, NaHCO₃ | Acetone, Water | 100% chemicalbook.comchemicalbook.com |

| 9-Bromo-1-nonanol | Concentrated Nitric Acid | None | Quantitative chemicalbook.com |

This table details experimentally reported conditions for the synthesis of 9-bromononanoic acid.

Applications As a Key Synthetic Intermediate

Functionalized Fatty Acid Derivative Synthesis

The dual functionality of methyl 9-bromononanoate allows it to be a building block for a variety of complex and biologically active fatty acid derivatives.

Nitro fatty acids (NFAs) are potent signaling molecules that exhibit anti-inflammatory properties nih.govbvsalud.org. This compound is a suitable precursor for the synthesis of specific NFA regioisomers. The synthesis involves a nucleophilic substitution reaction where the bromide is displaced by a nitrite (B80452) group (NO₂⁻), often using silver nitrite (AgNO₂) to yield methyl 9-nitrononanoate nih.gov.

This nitro-functionalized intermediate can then be used in subsequent carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol reaction). For instance, methyl 9-nitrononanoate can be reacted with an aldehyde (e.g., nonanal) in the presence of a base to form a β-nitro alcohol. Subsequent dehydration of this alcohol generates the nitroalkene moiety characteristic of many bioactive NFAs, such as 9-nitro-oleic acid nih.gov. These nitroalkenes are electrophilic lipids, capable of reacting with nucleophilic residues in proteins, which is a key mechanism of their biological activity nih.govnih.gov.

Table 3: Key Steps in Nitro Fatty Acid (NFA) Synthesis

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product Class |

|---|

Isotopically labeled lipids, such as deuterated fatty acids, are invaluable tools for studying lipid metabolism, transport, and function in biological systems nih.gov. This compound can serve as a non-labeled C9 building block in the modular synthesis of longer-chain deuterated fatty acid analogs.

A synthetic strategy could involve converting the bromide to a suitable nucleophile (e.g., via a Grignard reagent) or an electrophile and coupling it with a deuterated synthetic partner. Alternatively, the phosphonium (B103445) salt derived from this compound can be used in a Wittig reaction with a deuterated aldehyde to introduce deuterium (B1214612) at specific positions in the resulting unsaturated fatty acid chain. General methods for deuteration also include platinum-catalyzed hydrogen-isotope exchange with heavy water (D₂O), which can be applied to the saturated chain derived from the starting material nih.govfz-juelich.de. These deuterated probes can be traced and quantified using techniques like mass spectrometry, providing insights into metabolic pathways nih.gov.

Fatty acid amides are an important class of endogenous signaling lipids with diverse biological functions mdpi.com. This compound can be converted into fatty acid amides through the reaction of its methyl ester group with an amine, a process known as aminolysis or amidation ijirset.comnih.gov. This reaction typically requires heating and can be catalyzed by acids or bases, yielding a primary, secondary, or tertiary amide depending on the amine used (ammonia, a primary amine, or a secondary amine, respectively) ijirset.comgoogle.com.

The resulting product, a 9-bromo-nonanamide, retains the bromine atom, which can serve as a reactive handle for further chemical modifications. For example, the bromide can be used to attach the fatty acid amide to other molecules of interest, such as fluorescent tags or affinity labels, creating specialized probes for biological research. The synthesis of fatty acid amides often involves converting the ester to a more reactive acyl chloride first, followed by reaction with an amine, though direct conversion from the ester is also feasible mdpi.comstackexchange.com.

Table 4: General Synthesis of Fatty Acid Amides from this compound

| Reactant 1 | Reactant 2 (Amine) | Product |

|---|---|---|

| This compound | Ammonia (NH₃) | 9-Bromononanamide |

| This compound | Primary Amine (R-NH₂) | N-Alkyl-9-bromononanamide |

Building Block in Heterocyclic Chemistry

The presence of an electrophilic carbon at one end (C9, attached to bromine) and a carbonyl group at the other makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

While direct, specific examples of this compound in the synthesis of a wide array of heterocyclic derivatives are not extensively documented in readily available literature, its structure lends itself to such applications. Long-chain ω-bromo methyl esters are known to participate in cyclization reactions. For instance, reaction with bifunctional nucleophiles, such as substituted amines or thioureas, could lead to the formation of large-ring nitrogen or sulfur-containing heterocycles. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in intramolecular cyclization or be used as a handle for further derivatization prior to cyclization.

The general strategy would involve the reaction of the terminal bromide with a suitable nucleophile to form an intermediate, which then undergoes a subsequent cyclization reaction. The nature of the nucleophile and the reaction conditions would dictate the type and size of the resulting heterocyclic ring.

General Reagent in Fine Chemical Synthesis

Beyond its role as a building block for specific ring systems or complex molecules, this compound can be employed as a general reagent to introduce a nine-carbon chain with a terminal methyl ester functionality.

This compound can be used in specialized amine reactions, primarily as an alkylating agent. Primary and secondary amines can react with the terminal bromide via nucleophilic substitution to form N-alkylated products. libretexts.orglibretexts.org This reaction introduces the nine-carbon ester-terminated chain onto the nitrogen atom.

Derivatives and Analogs: Synthesis and Utility

Non-Methyl Alkyl 9-Bromononanoates (e.g., Ethyl, Isopropyl, Allyl, Tert-Butyl Esters)

The synthesis of non-methyl alkyl 9-bromononanoates is primarily achieved through two main routes: direct esterification of 9-bromononanoic acid with the corresponding alcohol or transesterification of methyl 9-bromononanoate.

Esterification of 9-Bromononanoic Acid: This classic acid-catalyzed reaction involves refluxing 9-bromononanoic acid with an excess of the desired alcohol (ethanol, isopropanol (B130326), allyl alcohol, or tert-butanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction is depicted below:

Br-(CH₂)₈-COOH + R-OH ⇌ Br-(CH₂)₈-COOR + H₂O

The equilibrium is typically driven towards the product side by removing water as it is formed, often through azeotropic distillation. For instance, the synthesis of ethyl 9-bromononanoate would involve the use of ethanol (B145695) as the alcohol. Similarly, isopropyl 9-bromononanoate and allyl 9-bromononanoate can be prepared using isopropanol and allyl alcohol, respectively.

The synthesis of tert-butyl 9-bromononanoate from 9-bromononanoic acid has been described using tert-butyl acetate (B1210297) as both the reactant and solvent, with perchloric acid as a catalyst. This method provides a direct route to the bulky ester.

Transesterification of this compound: This method involves the reaction of this compound with an alcohol of choice in the presence of an acid or base catalyst. For alcohols with higher boiling points than methanol (B129727), the reaction can be driven to completion by distilling off the methanol as it is formed. Both acid-catalyzed (e.g., sulfuric acid) and base-catalyzed (e.g., sodium alkoxide) conditions can be employed. Basic conditions are often faster but may be complicated by saponification if water is present.

The utility of these different esters lies in the varied reactivity and physical properties conferred by the alkyl group. For example, the allyl ester introduces a site of unsaturation that can be used for further chemical modifications, such as polymerization or click chemistry. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

| Ester Derivative | Alcohol Reactant | Common Synthetic Method | Potential Utility |

|---|---|---|---|

| Ethyl 9-bromononanoate | Ethanol | Esterification/Transesterification | Intermediate in organic synthesis |

| Isopropyl 9-bromononanoate | Isopropanol | Esterification/Transesterification | Intermediate with altered solubility |

| Allyl 9-bromononanoate | Allyl Alcohol | Esterification/Transesterification | Monomer for polymerization, functionalizable alkene |

| Tert-Butyl 9-bromononanoate | Tert-Butanol/Tert-Butyl Acetate | Esterification | Protected form of 9-bromononanoic acid |

Introduction of Additional Functionalities into the Alkyl Chain

The terminal bromine atom in this compound is a versatile functional group that serves as a convenient handle for introducing a wide array of other functionalities via nucleophilic substitution reactions. This allows for the synthesis of a library of bifunctional molecules with a C9 backbone.

A primary example is the conversion to methyl 9-hydroxynonanoate . This can be achieved by reacting this compound with a hydroxide (B78521) source, such as sodium hydroxide, in an aqueous or alcoholic solvent. The resulting ω-hydroxy ester is a valuable precursor for the synthesis of biodegradable polyesters and other polymers.

Another important transformation is the introduction of an azido (B1232118) group to form methyl 9-azidononanoate . This is typically accomplished by reacting this compound with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF). The resulting azido derivative is a key intermediate for the synthesis of amino acids, heterocycles, and can participate in "click chemistry" reactions, such as the Huisgen cycloaddition, for bioconjugation and materials science applications.

Other nucleophiles can also be employed to introduce different functionalities. For example, reaction with sodium cyanide can yield the corresponding nitrile, which can be further hydrolyzed to a dicarboxylic acid. Reaction with amines can lead to the formation of amino esters, and reaction with thiols can produce thioethers.

| Target Functionality | Reagent | Resulting Compound | Potential Application |

|---|---|---|---|

| Hydroxyl (-OH) | NaOH, H₂O | Methyl 9-hydroxynonanoate | Monomer for polyesters |

| Azido (-N₃) | NaN₃, DMF | Methyl 9-azidononanoate | Click chemistry, synthesis of amino acids |

| Cyano (-CN) | NaCN | Methyl 9-cyanononanoate | Precursor to dicarboxylic acids |

| Amino (-NHR) | RNH₂ | Methyl 9-(alkylamino)nonanoate | Pharmaceutical intermediates, surfactants |

Isotopic Analogs (e.g., Deuterated this compound)

Isotopically labeled analogs of this compound, particularly deuterated versions, are valuable tools in mechanistic studies, metabolic research, and as internal standards in mass spectrometry. The synthesis of these analogs can be targeted at specific positions within the molecule.

Deuteration at the 9-position: The terminal bromine atom can be replaced with a deuterium (B1214612) atom. This can be achieved through various dehalogenative deuteration methods. For instance, radical-based methods using a deuterium source, such as deuterium oxide (D₂O) or a deuterated silane, in the presence of a radical initiator can effectively replace the bromine with deuterium.

Deuteration of the methyl ester group: The methyl group of the ester can be isotopically labeled by using a deuterated methylating agent in the final esterification step. For example, esterification of 9-bromononanoic acid with deuterated methanol (CD₃OD) under acid catalysis would yield methyl-d₃ 9-bromononanoate.

Deuteration of the alkyl chain: Selective deuteration at other positions on the alkyl chain is more complex and would typically require starting from an appropriately deuterated precursor.

These isotopically labeled compounds allow researchers to trace the metabolic fate of the fatty acid chain or to elucidate reaction mechanisms by observing kinetic isotope effects.

Role in Materials Science and Polymer Chemistry

Monomer Applications in Polymer Synthesis

The dual functionality of Methyl 9-bromononanoate allows it to be employed as a monomer in several polymerization methodologies. The terminal bromine atom can act as an initiation site for controlled radical polymerization, while the molecule as a whole can be incorporated into polymer chains, imparting specific characteristics due to its long alkyl chain and ester group.

Solution polymerization is a widely used technique where the monomer and initiator are dissolved in a non-reactive solvent. In the context of Methyl 9-bromonanoate, this method offers a homogeneous reaction environment, facilitating control over the polymerization process.

Atom Transfer Radical Polymerization (ATRP) is a particularly relevant solution polymerization technique for this monomer. ethz.chwikipedia.org In a typical ATRP setup, the bromine atom of this compound can serve as the initiator. The polymerization of a vinyl monomer, such as styrene (B11656) or methyl methacrylate, would be initiated by the abstraction of the bromine atom by a transition metal complex (e.g., Cu(I)/ligand), generating a radical that then propagates. This process allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu

Hypothetical Research Finding: A study could involve the ATRP of styrene initiated by this compound in a toluene (B28343) solution at 110°C, using a CuBr/PMDETA catalyst system. The resulting polystyrene would have a 9-methoxycarbonylnonyl group at one end. The progress of the polymerization could be monitored by techniques like gas chromatography (to track monomer conversion) and gel permeation chromatography (GPC) to analyze the molecular weight and polydispersity of the resulting polymer.

| Parameter | Hypothetical Value |

| Monomer | Styrene |

| Initiator | This compound |

| Catalyst/Ligand | CuBr/PMDETA |

| Solvent | Toluene |

| Temperature | 110°C |

| Target Degree of Polymerization | 100 |

| Resulting Mn (GPC) | ~10,400 g/mol |

| Polydispersity Index (PDI) | < 1.2 |

Slurry polymerization involves a process where the monomer is soluble in the reaction medium (typically a hydrocarbon), but the resulting polymer is not. This technique is common for the production of polyolefins. While not a typical method for a functional monomer like this compound on its own, it could potentially be used in copolymerization reactions.

For instance, this compound could be introduced as a comonomer in the slurry polymerization of ethylene (B1197577) or propylene. The incorporation of this functional monomer would introduce bromine and ester functionalities into the polyolefin backbone. These functional groups could then be used for post-polymerization modifications, such as grafting other polymer chains or introducing polar groups to improve properties like adhesion and dyeability.

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method is advantageous for producing high-purity polymers. For a monomer like this compound, bulk polymerization could be challenging due to potential increases in viscosity and difficulty in heat dissipation. However, controlled radical polymerization techniques can mitigate some of these challenges.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization method that could be adapted for the bulk polymerization involving this compound. wikipedia.orgrsc.org In a hypothetical scenario, this compound could be copolymerized with another monomer in a bulk RAFT process. The RAFT agent would control the polymerization, leading to a polymer with a narrow molecular weight distribution.

Development of Functionalized Polymeric Materials

The incorporation of this compound into a polymer backbone is a direct route to functionalized materials. The terminal bromine atom serves as a versatile handle for a variety of post-polymerization modification reactions. This allows for the introduction of a wide range of functional groups, leading to materials with tailored properties.

For example, a polymer with pendant 9-bromononanoate side chains could be synthesized. The bromine atoms on these side chains could then be converted to other functional groups through nucleophilic substitution reactions. This could include conversion to azides, amines, or thiols, which are useful for bioconjugation or for altering the polymer's solubility and thermal properties.

Research Application Example: A copolymer of styrene and a monomer derived from this compound (e.g., 9-bromononanoateyl acrylate) could be synthesized. The resulting copolymer would have pendant alkyl bromide chains. These bromide groups could then be reacted with sodium azide (B81097) to introduce azide functionalities. The azidated polymer could then be used in "click" chemistry reactions, for example, to attach fluorescent dyes or bioactive molecules.

| Starting Polymer | Reagent | Resulting Functional Group | Potential Application |

| Polymer with pendant 9-bromononanoate groups | Sodium Azide (NaN3) | Azide (-N3) | Bioconjugation via click chemistry |

| Polymer with pendant 9-bromononanoate groups | Ammonia (NH3) | Amine (-NH2) | pH-responsive materials, further functionalization |

| Polymer with pendant 9-bromononanoate groups | Sodium thiomethoxide (NaSCH3) | Thioether (-SCH3) | Metal coordination, self-assembly |

Synthesis of Specialty Polymers for Advanced Applications (e.g., optical, electronic materials)

The unique chemical structure of this compound makes it a candidate for the synthesis of specialty polymers with advanced applications in optics and electronics. The long, flexible nonanoate (B1231133) chain can influence the morphology and processing characteristics of polymers, which is crucial for the performance of optical and electronic devices.

In the field of optical materials , the incorporation of long alkyl chains can increase the free volume within a polymer matrix, which can be beneficial for the alignment of chromophores in electro-optic materials. researcher.life For instance, this compound could be used to synthesize a polymer backbone to which nonlinear optical (NLO) chromophores are attached. The flexible side chains could provide the necessary mobility for the chromophores to be aligned under an electric field, a process known as poling, which is essential for achieving a macroscopic electro-optic effect.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 9-bromononanoate, ¹H, ¹³C, and Deuterium (B1214612) NMR each offer unique insights into its molecular architecture.

Proton (¹H) NMR spectroscopy of this compound allows for the identification and confirmation of the various proton environments along its nine-carbon chain. The chemical shift (δ) of each proton is influenced by its proximity to electronegative atoms (oxygen and bromine) and the ester carbonyl group.

The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the methyl ester protons, the methylene group adjacent to the bromine atom, the methylene group alpha to the carbonyl, and the overlapping signals of the central methylene groups.

A key feature is the downfield shift of the protons on the carbon atoms closest to the electron-withdrawing groups. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet. The methylene protons adjacent to the bromine atom (-CH₂Br) would appear as a triplet, significantly shifted downfield due to the high electronegativity of bromine. Similarly, the methylene protons alpha to the ester carbonyl group (-CH₂COOCH₃) would also be observed as a triplet at a downfield position. The remaining methylene groups in the hydrocarbon chain would produce a complex multiplet in the more upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOCH₃ | ~3.67 | Singlet |

| -CH₂Br (C9) | ~3.40 | Triplet |

| -CH₂COO- (C2) | ~2.30 | Triplet |

| -CH₂- (C8) | ~1.85 | Quintet |

| -CH₂- (C3) | ~1.63 | Quintet |

Note: These are predicted values and actual experimental values may vary based on solvent and instrument conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is the most deshielded and will appear furthest downfield. The carbon of the methyl ester group and the carbon bonded to the bromine will also have characteristic downfield shifts. The remaining methylene carbons of the aliphatic chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~174 |

| -OCH₃ | ~51 |

| -CH₂Br (C9) | ~34 |

| -CH₂COO- (C2) | ~34 |

| -CH₂- (C8) | ~33 |

| -CH₂- (C3) | ~29 |

| -CH₂- (C5, C6) | ~29 |

Note: These are predicted values and actual experimental values may vary.

Deuterium (²H) NMR spectroscopy is not a standard characterization technique for this compound unless isotopic labeling is involved. wikipedia.org However, it can be a powerful tool for specific research applications. If this compound were synthesized with deuterium labels at specific positions, ²H NMR would be used to confirm the position and extent of deuteration. wikipedia.org

This technique is particularly useful in mechanistic studies to trace the fate of hydrogen atoms during a chemical reaction. Furthermore, in materials science applications, deuterium NMR can provide insights into molecular dynamics, such as the mobility and ordering of the alkyl chains in different environments, like in lipid bilayers or polymers. znaturforsch.comnih.gov The quadrupolar nature of the deuterium nucleus makes it sensitive to the local electronic environment and molecular motion. wikipedia.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer.

For a pure sample of this compound, the gas chromatogram would show a single peak at a specific retention time. The mass spectrum corresponding to this peak would display the molecular ion peak ([M]⁺). Due to the presence of bromine, this molecular ion peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) and McLafferty rearrangement. For this compound, cleavage of the carbon-bromine bond would also be an expected fragmentation.

Table 3: Expected Key Fragments in the GC-MS of this compound

| m/z | Identity |

|---|---|

| 250/252 | [C₁₀H₁₉BrO₂]⁺ (Molecular Ion) |

| 219/221 | [M - OCH₃]⁺ |

| 171 | [M - Br]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds. While GC-MS is well-suited for this compound, ESI-MS can also be employed, typically by forming adducts with ions like sodium ([M+Na]⁺) or protons ([M+H]⁺).

ESI-MS is less likely to cause extensive fragmentation compared to the electron ionization used in GC-MS, often resulting in a simpler spectrum dominated by the molecular ion adduct. This makes it a valuable tool for accurately determining the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion adduct to induce fragmentation and obtain structural information, similar to that obtained from GC-MS. The fragmentation patterns in ESI-MS/MS can be controlled by varying the collision energy, providing detailed insights into the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features: the methyl ester and the terminal alkyl bromide.

The primary functional groups and their corresponding vibrational frequencies expected in the IR spectrum of this compound are the C-H bonds of the alkane chain, the carbonyl group (C=O) of the ester, the C-O bond of the ester, and the C-Br bond of the alkyl halide.

Key IR Absorption Bands for this compound:

C-H Stretching: The stretching vibrations of the C-H bonds in the long alkane chain typically appear in the region of 3000–2850 cm⁻¹. For long-chain alkanes, these bands are usually strong and prominent.

C=O Stretching: The carbonyl group of the aliphatic ester gives rise to a strong and sharp absorption band in the range of 1750–1735 cm⁻¹. This is often the most intense peak in the spectrum and is a clear indicator of the ester functionality.

C-O Stretching: The C-O stretching vibrations of the ester group typically show two or more bands in the region of 1300–1000 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower wavenumbers, generally in the range of 690–515 cm⁻¹. The presence of a band in this region is indicative of an alkyl bromide.

CH₂ Wagging: In terminal alkyl halides, a characteristic C-H wagging of the –CH₂X group (where X is a halogen) can be observed between 1300 and 1150 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkane (C-H) | Stretching | 3000–2850 | Strong |

| Ester (C=O) | Stretching | 1750–1735 | Strong, Sharp |

| Ester (C-O) | Stretching | 1300–1000 | Medium to Strong |

| Alkyl Halide (C-Br) | Stretching | 690–515 | Medium |

| Terminal Alkyl Halide (-CH₂Br) | C-H Wagging | 1300–1150 | Medium |

Chromatographic Separation and Purification Methods

Flash column chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate components of a mixture. For the purification of this compound, this method is effective in removing impurities that may be present after its synthesis.

The separation principle relies on the differential adsorption of the compound and impurities onto the polar silica gel. A solvent system of appropriate polarity is chosen to move the components down the column at different rates. Non-polar compounds will travel faster with a less polar eluent, while more polar compounds will require a more polar eluent to overcome their interaction with the silica gel.

For a compound like this compound, which has a moderate polarity due to the ester group, a common eluent system would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate (B1210297). The precise ratio of these solvents is determined empirically, often guided by preliminary analysis using Thin Layer Chromatography (TLC), to achieve optimal separation. The progress of the separation is monitored by collecting fractions of the eluting solvent and analyzing them, typically by TLC, to identify the fractions containing the pure product.

Typical Parameters for Flash Column Chromatography of this compound:

| Parameter | Description |

| Stationary Phase | Silica Gel (typically 230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). The ratio is optimized based on TLC analysis. |

| Elution Mode | Isocratic (constant solvent composition) or Gradient (increasing solvent polarity) |

| Detection Method | Thin Layer Chromatography (TLC) of collected fractions, often visualized with a staining agent (e.g., potassium permanganate or vanillin) if the compound is not UV-active. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. It is a simple, rapid, and inexpensive technique that provides qualitative information about the composition of a reaction mixture at any given time.

A small spot of the reaction mixture is applied to a TLC plate, which is a thin layer of adsorbent material (usually silica gel) coated on a solid support. The plate is then placed in a developing chamber containing a shallow pool of a suitable eluent. The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase.

By comparing the TLC profile of the reaction mixture to that of the starting materials, it is possible to determine if the reactants are being consumed and if the desired product is being formed. The appearance of a new spot, corresponding to the product, and the disappearance of the spots corresponding to the starting materials indicate that the reaction is proceeding. The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system. By comparing the Rf value of the product spot to a known standard of this compound, its formation can be confirmed.

Table: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Hexane |

| Ethyl acetate |

| Petroleum ether |

| Diethyl ether |

| Potassium permanganate |

| Vanillin |

'### 7.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features: the methyl ester and the terminal alkyl bromide.

The primary functional groups and their corresponding vibrational frequencies expected in the IR spectrum of this compound are the C-H bonds of the alkane chain, the carbonyl group (C=O) of the ester, the C-O bond of the ester, and the C-Br bond of the alkyl halide.

Key IR Absorption Bands for this compound:

C-H Stretching: The stretching vibrations of the C-H bonds in the long alkane chain typically appear in the region of 3000–2850 cm⁻¹. For long-chain alkanes, these bands are usually strong and prominent.

C=O Stretching: The carbonyl group of the aliphatic ester gives rise to a strong and sharp absorption band in the range of 1750–1735 cm⁻¹. This is often the most intense peak in the spectrum and is a clear indicator of the ester functionality.

C-O Stretching: The C-O stretching vibrations of the ester group typically show two or more bands in the region of 1300–1000 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower wavenumbers, generally in the range of 690–515 cm⁻¹. The presence of a band in this region is indicative of an alkyl bromide.

CH₂ Wagging: In terminal alkyl halides, a characteristic C-H wagging of the –CH₂X group (where X is a halogen) can be observed between 1300 and 1150 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkane (C-H) | Stretching | 3000–2850 | Strong |

| Ester (C=O) | Stretching | 1750–1735 | Strong, Sharp |

| Ester (C-O) | Stretching | 1300–1000 | Medium to Strong |

| Alkyl Halide (C-Br) | Stretching | 690–515 | Medium |

| Terminal Alkyl Halide (-CH₂Br) | C-H Wagging | 1300–1150 | Medium |

Chromatographic Separation and Purification Methods

Flash column chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate components of a mixture. For the purification of this compound, this method is effective in removing impurities that may be present after its synthesis.

The separation principle relies on the differential adsorption of the compound and impurities onto the polar silica gel. A solvent system of appropriate polarity is chosen to move the components down the column at different rates. Non-polar compounds will travel faster with a less polar eluent, while more polar compounds will require a more polar eluent to overcome their interaction with the silica gel.

For a compound like this compound, which has a moderate polarity due to the ester group, a common eluent system would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate. The precise ratio of these solvents is determined empirically, often guided by preliminary analysis using Thin Layer Chromatography (TLC), to achieve optimal separation. The progress of the separation is monitored by collecting fractions of the eluting solvent and analyzing them, typically by TLC, to identify the fractions containing the pure product.

Typical Parameters for Flash Column Chromatography of this compound:

| Parameter | Description |

| Stationary Phase | Silica Gel (typically 230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). The ratio is optimized based on TLC analysis. |

| Elution Mode | Isocratic (constant solvent composition) or Gradient (increasing solvent polarity) |

| Detection Method | Thin Layer Chromatography (TLC) of collected fractions, often visualized with a staining agent (e.g., potassium permanganate or vanillin) if the compound is not UV-active. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. It is a simple, rapid, and inexpensive technique that provides qualitative information about the composition of a reaction mixture at any given time.

A small spot of the reaction mixture is applied to a TLC plate, which is a thin layer of adsorbent material (usually silica gel) coated on a solid support. The plate is then placed in a developing chamber containing a shallow pool of a suitable eluent. The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase.

By comparing the TLC profile of the reaction mixture to that of the starting materials, it is possible to determine if the reactants are being consumed and if the desired product is being formed. The appearance of a new spot, corresponding to the product, and the disappearance of the spots corresponding to the starting materials indicate that the reaction is proceeding. The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system. By comparing the Rf value of the product spot to a known standard of this compound, its formation can be confirmed.

Table: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Hexane |

| Ethyl acetate |

| Petroleum ether |

| Diethyl ether |

| Potassium permanganate |

| Vanillin |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. This method relies on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. In the context of this compound, its IR spectrum will display characteristic absorption bands that unequivocally confirm the presence of its principal functional groups: the methyl ester and the terminal alkyl bromide.

The anticipated vibrational frequencies for the key functional groups in this compound are as follows:

C-H Stretching: The aliphatic C-H bonds of the nonanoate (B1231133) chain will exhibit strong stretching vibrations in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group in an aliphatic ester, is expected in the 1750-1735 cm⁻¹ range. This peak is often one of the most intense in the spectrum.

C-O Stretching: The ester functionality will also give rise to two or more distinct C-O stretching bands within the 1300-1000 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond will produce a medium-intensity absorption band in the lower frequency range of 690-515 cm⁻¹, confirming the presence of the alkyl bromide.

-CH₂- Wagging: A wagging vibration of the CH₂ group adjacent to the bromine atom is typically observed in the 1300-1150 cm⁻¹ range for terminal alkyl halides.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Alkane (C-H) | Stretch | 3000-2850 | Strong |

| Ester (C=O) | Stretch | 1750-1735 | Strong, Sharp |

| Ester (C-O) | Stretch | 1300-1000 | Medium to Strong |

| Alkyl Halide (C-Br) | Stretch | 690-515 | Medium |

| Terminal Alkyl Halide (-CH₂Br) | C-H Wag | 1300-1150 | Medium |

Chromatographic Separation and Purification Methods

Flash column chromatography is a highly effective and widely used technique for the purification of organic compounds. For this compound, this method allows for efficient separation from reaction byproducts and unreacted starting materials. The stationary phase for this process is typically silica gel, a polar adsorbent.

The separation is achieved by passing a solution of the crude product through a column packed with silica gel, using a pressurized flow of a solvent mixture known as the mobile phase or eluent. The components of the mixture travel down the column at different rates based on their polarity. Less polar compounds have weaker interactions with the silica gel and are eluted more quickly, while more polar compounds are retained longer.

Given the moderate polarity of this compound, a common eluent system for its purification is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate. The optimal ratio of these solvents is typically determined by prior analysis using thin-layer chromatography to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. The purification process is monitored by collecting fractions of the eluent and analyzing them by TLC to isolate the pure this compound.

Table: Typical Parameters for Flash Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A typical starting point could be a low percentage of ethyl acetate in hexane, with the polarity gradually increased if necessary. |

| Elution Mode | Isocratic (constant solvent composition) or gradient (gradually increasing the polarity of the eluent). |

| Detection | Analysis of collected fractions by Thin Layer Chromatography (TLC), followed by visualization, often with a potassium permanganate stain, which is effective for a wide range of organic compounds. |